(3E)-N-(4-chloro-2-methylphenyl)-3-(2-{[(2-methoxy-5-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product.
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Step 1: Preparation of 4-chloro-2-methylphenylamine
Reaction: Chlorination of 2-methylphenylamine
Conditions: Chlorine gas, solvent (e.g., dichloromethane), room temperature
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Step 2: Preparation of 2-methoxy-5-methylphenyl isocyanate
Reaction: Reaction of 2-methoxy-5-methylphenylamine with phosgene
Conditions: Phosgene gas, solvent (e.g., toluene), low temperature
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Step 3: Coupling Reaction
Reaction: Coupling of 4-chloro-2-methylphenylamine with 2-methoxy-5-methylphenyl isocyanate
Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., triethylamine), room temperature
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Step 4: Final Coupling and Cyclization
Reaction: Coupling of the intermediate with formamide and subsequent cyclization
Conditions: Solvent (e.g., ethanol), heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), under various solvents and temperatures.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Diagnostic Tools: Use in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with its targets. These interactions can inhibit enzyme activity, alter protein conformation, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-phenylurea
- N-(2-methoxy-5-methylphenyl)-N’-phenylformamidine
- N-(4-chloro-2-methylphenyl)-N’-(2-methoxyphenyl)urea
Uniqueness
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C21H23ClN4O4 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxy-5-methylphenyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O4/c1-12-5-8-18(30-4)17(9-12)24-20(28)21(29)26-25-14(3)11-19(27)23-16-7-6-15(22)10-13(16)2/h5-10H,11H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+ |
InChI Key |
YWTSXUBICMSEML-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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